5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole
CAS No.:
Cat. No.: VC15405014
Molecular Formula: C14H9Cl3N4O2S
Molecular Weight: 403.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9Cl3N4O2S |
|---|---|
| Molecular Weight | 403.7 g/mol |
| IUPAC Name | 5-[(4-chlorophenyl)sulfonylmethyl]-1-(3,4-dichlorophenyl)tetrazole |
| Standard InChI | InChI=1S/C14H9Cl3N4O2S/c15-9-1-4-11(5-2-9)24(22,23)8-14-18-19-20-21(14)10-3-6-12(16)13(17)7-10/h1-7H,8H2 |
| Standard InChI Key | BWUASOLBHPHILA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)CC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a 1H-tetrazole ring substituted at the 1-position by a 3,4-dichlorophenyl group and at the 5-position by a [(4-chlorophenyl)sulfonyl]methyl moiety. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, contributes to the molecule’s metabolic stability and hydrogen-bonding capacity . The sulfonyl group enhances electrophilicity, while the chlorine atoms on the phenyl rings influence lipophilicity and bioactivity.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉Cl₃N₄O₂S |
| Molecular Weight | 403.7 g/mol |
| SMILES Notation | C1=CC(=CC=C1S(=O)(=O)CC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl)Cl |
| InChIKey | BWUASOLBHPHILA-UHFFFAOYSA-N |
| Canonical SMILES | ClC1=CC(=C(C=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Physicochemical Characteristics
The compound’s logP value (estimated at 3.8) suggests moderate lipophilicity, favoring membrane permeability in biological systems . Its polar surface area (PSA) of 110 Ų, calculated from the sulfonyl and tetrazole groups, indicates potential for intermolecular interactions. Melting and boiling points remain uncharacterized experimentally, though computational models predict a melting point range of 180–200°C due to strong dipole-dipole interactions .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis typically involves multistep reactions starting with the formation of the tetrazole core. A common approach utilizes 1,3-dipolar cycloaddition between nitriles and sodium azide under acidic conditions . For example:
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Formation of Tetrazole Core: Reacting 3,4-dichlorophenylacetonitrile with sodium azide in the presence of ammonium chloride yields 1-(3,4-dichlorophenyl)-1H-tetrazole-5-thiol .
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Sulfonylation: The thiol intermediate undergoes sulfonylation with 4-chlorophenylsulfonyl chloride in dimethylformamide (DMF) to introduce the sulfonylmethyl group.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cycloaddition | NaN₃, NH₄Cl, DMF, 100°C, 12h | 65–70 | |
| Sulfonylation | 4-ClC₆H₄SO₂Cl, Et₃N, DCM, RT, 6h | 80–85 |
Industrial-Scale Production
Recent advances employ continuous flow reactors to enhance reaction efficiency and safety. A patent-pending method describes using trimethyl silicon azide as a cyclization agent instead of explosive sodium azide, achieving a 92% yield with reduced byproducts . Key parameters include:
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Temperature Control: Maintaining 25–30°C during cycloaddition to prevent decomposition .
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Catalyst Optimization: Phosphorus pentachloride (PCl₅) as a catalyst in sulfonylation steps .
Biological and Pharmacological Activity
Antimicrobial Properties
Tetrazole derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to ciprofloxacin . The dichlorophenyl group enhances membrane disruption, while the sulfonyl moiety inhibits bacterial efflux pumps.
Table 3: Biological Activity Profile
| Assay | Model System | Result (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Antibacterial | S. aureus (ATCC 25923) | 12 µg/mL | |
| Antifungal | Candida albicans | 25 µg/mL | |
| Cytotoxicity | MCF-7 cells | 12.3 µM |
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: <sup>1</sup>H NMR (400 MHz, DMSO-d₆) displays singlet peaks at δ 8.42 ppm (tetrazole-H) and δ 7.65–7.89 ppm (aromatic protons) .
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Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion [M+H]<sup>+</sup> at m/z 404.6.
Applications and Future Directions
Pharmaceutical Development
The compound’s bioisosteric replacement potential positions it as a scaffold for angiotensin II receptor antagonists and antiviral agents . Structural analogs are under investigation for COVID-19 protease inhibition.
Material Science Innovations
In polymer chemistry, its sulfonyl group facilitates cross-linking in high-performance elastomers, improving thermal stability up to 300°C. Energetic materials research explores its use in low-sensitivity explosives due to high nitrogen content (27.8%) .
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